![molecular formula C19H14F2N6O B10752687 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B10752687.png)
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one is a useful research compound. Its molecular formula is C19H14F2N6O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one, commonly known as Talazoparib (CAS No. 1373431-65-2), is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This compound is primarily investigated for its therapeutic applications in oncology, particularly in the treatment of various cancers including breast cancer and non-small cell lung cancer (NSCLC).
Talazoparib exerts its biological activity by inhibiting the PARP enzyme, which plays a crucial role in DNA repair mechanisms. By blocking PARP, Talazoparib prevents cancer cells from repairing their DNA, leading to cell death—especially in tumors with existing deficiencies in DNA repair pathways (e.g., BRCA1/BRCA2 mutations) .
Antitumor Activity
Several studies have demonstrated the efficacy of Talazoparib against different cancer types:
- Breast Cancer : In clinical trials, Talazoparib has shown significant activity in patients with germline BRCA-mutated breast cancer. A pivotal study reported an overall response rate of 62% in this patient population .
- Non-Small Cell Lung Cancer (NSCLC) : Talazoparib has been evaluated for its effectiveness in NSCLC with alterations in DNA repair genes. Early-phase trials indicate promising results with manageable safety profiles .
Case Studies
- Patient Response : A case study involving a patient with metastatic breast cancer treated with Talazoparib showed a complete response after six months of therapy. This patient had previously undergone multiple lines of treatment without success .
- Combination Therapy : Research has explored the combination of Talazoparib with other chemotherapeutic agents. A study found that combining Talazoparib with chemotherapy improved overall survival rates compared to chemotherapy alone in patients with advanced breast cancer .
Pharmacokinetics
Talazoparib exhibits favorable pharmacokinetics:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High protein binding (>90%), primarily to albumin.
- Metabolism : Metabolized by cytochrome P450 enzymes; primarily eliminated via feces .
Safety and Side Effects
Common adverse effects associated with Talazoparib include:
科学的研究の応用
Cancer Therapy
Talazoparib has been extensively studied for its efficacy in treating various types of cancer:
- Breast Cancer : Clinical trials have demonstrated that Talazoparib is effective in patients with BRCA-mutated breast cancer. It has shown promising results in terms of progression-free survival compared to standard therapies.
- Ovarian Cancer : Similar to breast cancer, Talazoparib is being investigated for its effectiveness against ovarian cancers with BRCA mutations. The inhibition of PARP leads to synthetic lethality in these cancer cells.
- Prostate Cancer : Recent studies indicate that Talazoparib may also be beneficial in treating prostate cancer patients with specific genetic backgrounds that affect DNA repair.
Combination Therapies
Research has indicated potential synergistic effects when Talazoparib is used in combination with other chemotherapeutic agents or targeted therapies. For instance:
- Combination with Chemotherapy : Studies suggest that combining Talazoparib with traditional chemotherapy drugs enhances the overall anti-tumor effect.
- Targeted Therapies : There is ongoing research into the effects of combining Talazoparib with other targeted therapies aimed at different pathways involved in tumor growth and survival.
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of Talazoparib:
Study | Type | Outcome |
---|---|---|
EMBRACA | Phase III | Demonstrated significant improvement in progression-free survival for patients with germline BRCA mutations compared to standard chemotherapy. |
TALAPRO-1 | Phase I/II | Evaluated safety and preliminary efficacy; results indicated manageable toxicity and encouraging response rates across various solid tumors. |
KEYNOTE-B61 | Phase II | Investigated the combination of Talazoparib with pembrolizumab; results are pending but show promise for enhanced efficacy in immunotherapy contexts. |
Synthesis and Formulation
The synthesis of 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one has been optimized for large-scale production. Various methods have been developed to improve yield and purity while reducing processing steps.
特性
IUPAC Name |
7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207454-56-5 |
Source
|
Record name | BMN-673 (Racemic) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。